ClogP Reduction by Fluorine Incorporation: -0.48 log Units vs. 4-Chloro Analog (CAS 298217-75-1)
The target compound incorporates a fluorine atom at the para position of the aniline ring, which reduces computed lipophilicity relative to the non-fluorinated 4-chloro analog (CAS 298217-75-1). The clogP of the target compound is 3.76 (ZINC15 database) compared with 4.24 for the 4-chloro analog (Fluorochem), representing a ΔclogP of –0.48 log units [1]. This corresponds to an approximately 3-fold lower predicted octanol-water partition coefficient, consistent with the well-established effect of aryl fluorine substitution in reducing logP by ~0.3–0.6 units per fluorine atom [2]. For medicinal chemistry applications, this difference can translate into measurably improved aqueous solubility and altered membrane permeability profiles, making the fluorinated target compound more suitable for lead optimization programs where lower logP is desired [3].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.76 (ZINC15 database) |
| Comparator Or Baseline | 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol (CAS 298217-75-1): clogP = 4.24 (Fluorochem) |
| Quantified Difference | ΔclogP = –0.48 log units (~3-fold lower predicted partition coefficient) |
| Conditions | Computational prediction; different software/algorithms may yield slightly different absolute values; relative comparison is valid when using consistent methodology |
Why This Matters
For procurement decisions in drug discovery, a ΔclogP of –0.48 can be the difference between a compound meeting lead-like criteria (Rule of 5 compliance) or exceeding lipophilicity thresholds associated with poor solubility and high metabolic clearance.
- [1] ZINC15 Database. ZINC71517591. 4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol. clogP: 3.76. https://zinc.docking.org/substances/ZINC000071517591/ View Source
- [2] Böhm H-J, Banner D, Bendels S, et al. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200300807. Review of fluorine effects on logP reduction. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Rule of 5 guidelines for logP. View Source
